

Comparative Analysis of PACAP-38 (16-38) from Different Commercial Sources

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Compound of Interest

Compound Name: PACAP-38 (16-38), human,
mouse, rat

Cat. No.: B612571

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pituitary Adenylate Cyclase-Activating Polypeptide-38 (16-38) from three different commercial sources. The objective is to offer a comprehensive evaluation of product quality based on purity, identity, and biological activity, supported by detailed experimental protocols. The data presented herein is a representative example to illustrate the comparison; researchers should perform their own analysis for specific lots.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] The fragment PACAP-38 (16-38) is a crucial tool in neuroscience and pharmacology research, known to have potent effects on sympathetic neuronal production of neuropeptide Y (NPY) and catecholamines.[2][3] Given its role in various signaling pathways, the purity and biological activity of commercially available PACAP-38 (16-38) are of utmost importance for reproducible and reliable experimental outcomes. This guide compares hypothetical batches of PACAP-38 (16-38) from three commercial suppliers, herein designated as Supplier A, Supplier B, and Supplier C.

Purity and Identity Analysis

The purity and molecular identity of the peptides were assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The purity of PACAP-38 (16-38) from each supplier was determined by reverse-phase HPLC (RP-HPLC).^[4]^[5]

- Sample Preparation: Peptide samples were dissolved in sterile, deionized water to a final concentration of 1 mg/mL.^[4]
- Chromatographic System: A C18 column (4.6 mm x 250 mm, 5 µm particle size) was used.^[6]
- Mobile Phase: Solvent A was 0.1% trifluoroacetic acid (TFA) in water, and Solvent B was 0.1% TFA in acetonitrile.^[7]
- Elution Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes was employed at a flow rate of 1 mL/min.^[6]^[7]
- Detection: The peptide was detected by UV absorbance at 220 nm.^[6]
- Data Analysis: Purity was calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.^[4]

Mass Spectrometry (MS)

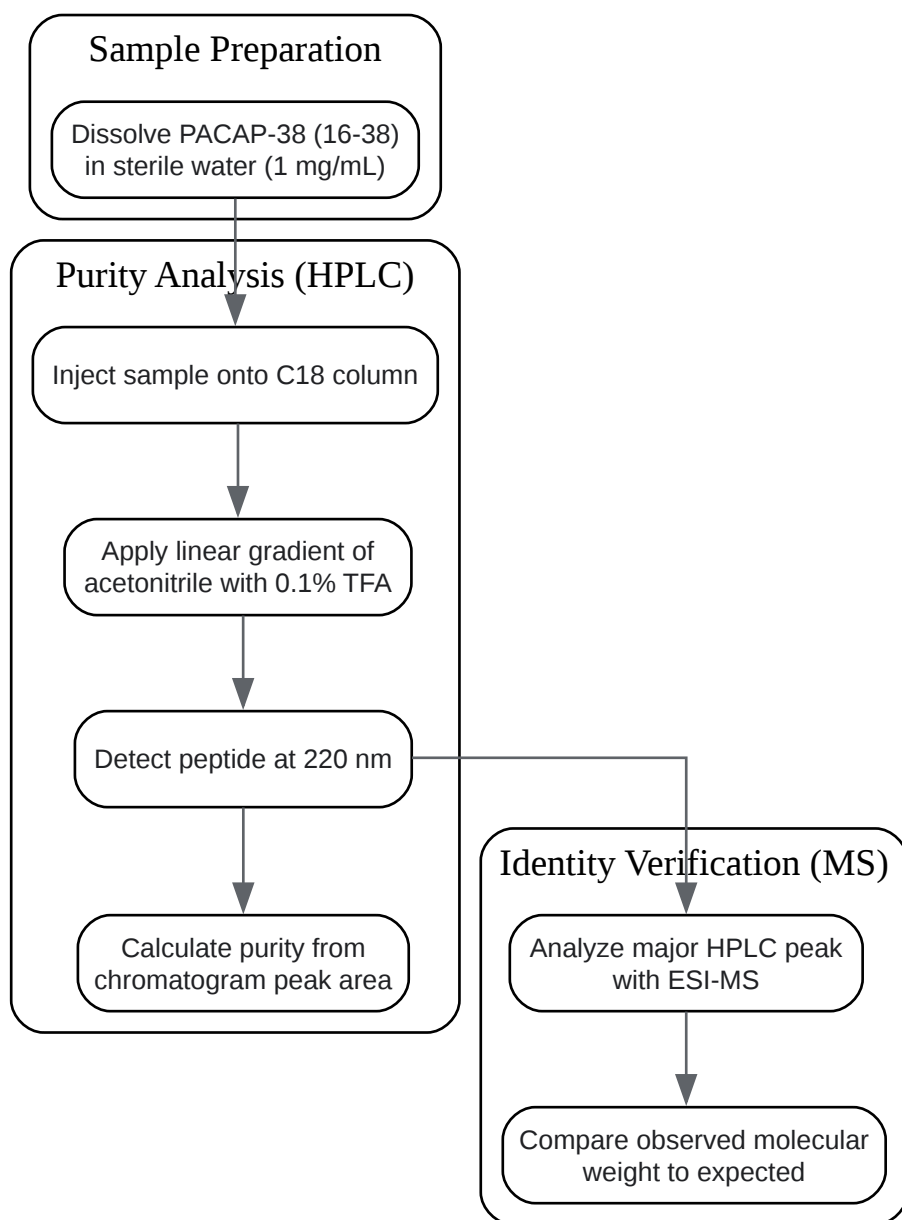
The molecular weight of the primary peak from the HPLC analysis was determined using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the identity of PACAP-38 (16-38).

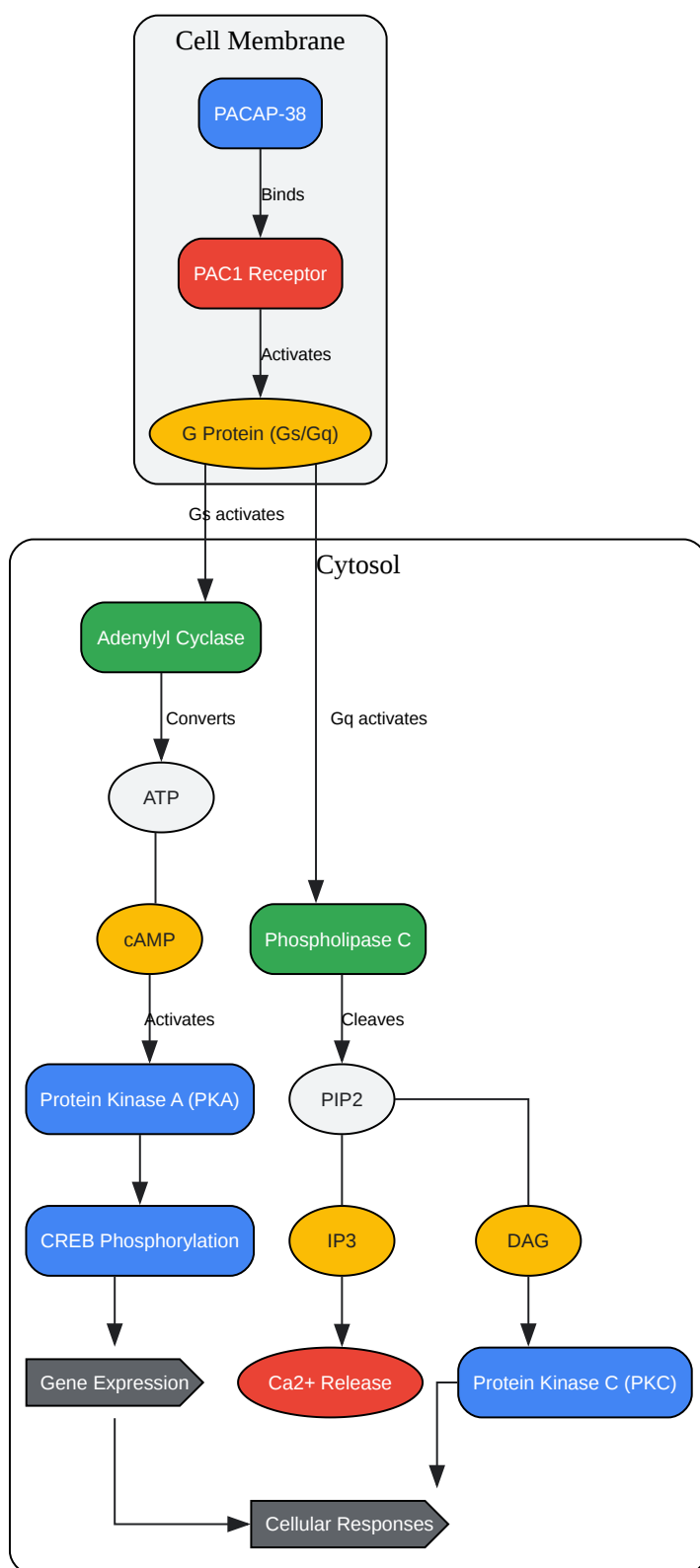
Data Presentation

Supplier	Stated Purity	Observed Purity (HPLC, %)	Expected Molecular Weight (Da)	Observed Molecular Weight (Da)
Supplier A	>95%	96.2%	2720.37	2720.4
Supplier B	>97%	97.8%	2720.37	2720.3
Supplier C	>95%	95.5%	2720.37	2721.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow





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